

# 3-Ethyl-3-heptanol IUPAC name and CAS number

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## Compound of Interest

Compound Name: 3-Ethyl-3-heptanol

Cat. No.: B011723

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## An In-depth Technical Guide to 3-Ethyl-3-heptanol

This technical guide provides a comprehensive overview of **3-Ethyl-3-heptanol**, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Chemical Identity

- IUPAC Name: 3-ethylheptan-3-ol[1][2][3]
- CAS Number: 19780-41-7[1][2][3][4]
- Molecular Formula: C<sub>9</sub>H<sub>20</sub>O[1][4]
- Molecular Weight: 144.25 g/mol [1]
- Synonyms: **3-Ethyl-3-heptanol**, 3-Heptanol, 3-ethyl-[1][2][3]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Ethyl-3-heptanol**.

Property	Value	Reference
Melting Point	6.15°C (estimate)	
Boiling Point	183.8°C at 760 mmHg	
Density	0.825 g/cm <sup>3</sup>	
Flash Point	71.1°C	
Vapor Pressure	0.217 mmHg at 25°C	
Refractive Index	1.431	
Water Solubility (logS)	-2.5 (estimate)	
Octanol/Water Partition Coefficient (logP)	2.72770	

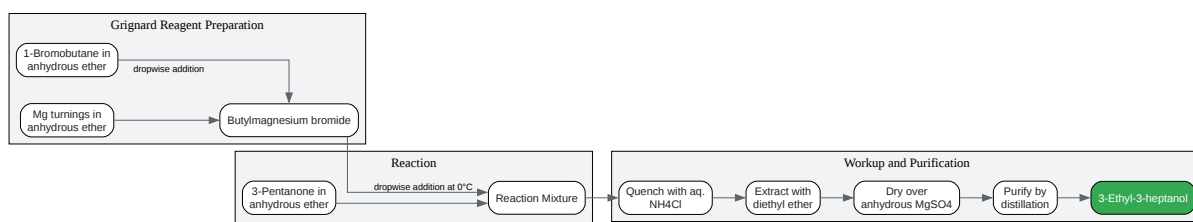
## Synthesis Protocol

A common method for the synthesis of tertiary alcohols such as **3-Ethyl-3-heptanol** is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For **3-Ethyl-3-heptanol**, this can be achieved by reacting 3-pentanone with butylmagnesium bromide.

### Experimental Protocol: Grignard Synthesis of **3-Ethyl-3-heptanol**

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
- **Reaction with Ketone:** Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the flask is cooled in an ice bath. A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

- **Quenching:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield **3-Ethyl-3-heptanol**.



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Synthesis of **3-Ethyl-3-heptanol** via Grignard Reaction.

## Analytical Characterization

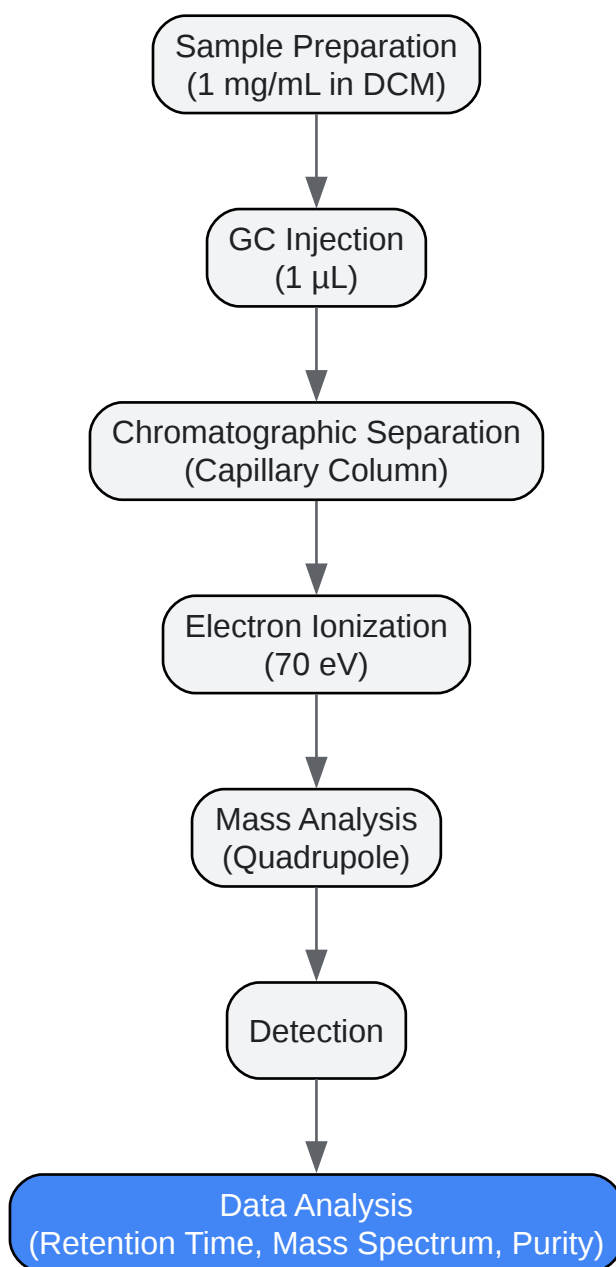
The identity and purity of **3-Ethyl-3-heptanol** are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like **3-Ethyl-3-heptanol** and confirming its molecular weight.

## Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **3-Ethyl-3-heptanol** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation:
  - Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
  - Mass Spectrometer: Operating in Electron Ionization (EI) mode.
- GC Conditions:
  - Injection Volume: 1  $\mu$ L.
  - Inlet Temperature: 250°C.
  - Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
  - Carrier Gas: Helium.
- MS Conditions:
  - Ion Source Temperature: 230°C.
  - Transfer Line Temperature: 280°C.
  - Ionization Energy: 70 eV.
  - Mass Scan Range: m/z 30-300.
- Data Analysis: The retention time is used for identification relative to standards, and the mass spectrum is analyzed for the molecular ion peak (m/z 144) and characteristic fragmentation patterns. Purity is determined by the area percentage of the main peak.



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Workflow for GC-MS analysis of **3-Ethyl-3-heptanol**.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **3-Ethyl-3-heptanol**, the key feature is the hydroxyl (-OH) group.

Experimental Protocol: FTIR Analysis

- **Sample Preparation:** A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands.
  - **O-H stretch:** A broad band in the region of 3600-3200  $\text{cm}^{-1}$ , characteristic of an alcohol.
  - **C-H stretch:** Sharp peaks in the region of 3000-2850  $\text{cm}^{-1}$ .
  - **C-O stretch:** A band in the region of 1200-1000  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

### Experimental Protocol: NMR Analysis

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Analysis:** The chemical shifts, multiplicities, and integration of the peaks in the  $^1\text{H}$  NMR spectrum, and the chemical shifts in the  $^{13}\text{C}$  NMR spectrum are used to confirm the structure of **3-Ethyl-3-heptanol**.

## Safety Information

**3-Ethyl-3-heptanol** is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

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## References

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)